molecular formula C15H15N3OS B2366012 N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 1226449-32-6

N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2366012
CAS RN: 1226449-32-6
M. Wt: 285.37
InChI Key: YPHYGNZFWRRWMX-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide” is a chemical compound that contains a pyrrole ring . Pyrrole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve coupling reactions and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point, yield, and molecular formula of a similar compound were reported .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, such as N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide, have demonstrated significant antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics or antifungal agents .

Anti-Inflammatory Properties

The pyrrolopyrazine scaffold has been explored for its anti-inflammatory activity. Compounds containing this structure may modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases .

Antiviral Potential

Studies suggest that pyrrolopyrazine derivatives, including N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide, exhibit antiviral effects. These compounds could be valuable in combating viral infections, although further research is needed to understand their mechanisms of action .

Antioxidant Effects

Certain pyrrolopyrazine derivatives possess antioxidant properties. These molecules may help protect cells from oxidative stress and contribute to overall health .

Antitumor Activity

The pyrrolopyrazine scaffold has attracted attention as a potential antitumor agent. While specific studies on N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide are limited, related compounds have shown promise in inhibiting tumor growth .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives, which share structural similarities with N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide, exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and targeting them can have therapeutic implications .

Natural Sources

Pyrrolopyrazine derivatives have been isolated from various natural sources, including plants, microbes, soil, and marine organisms. These natural products provide inspiration for drug discovery and development .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For instance, some compounds containing a pyrrole ring are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation when handling similar compounds .

properties

IUPAC Name

N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-14(16-8-5-11-18-9-3-4-10-18)15-17-12-6-1-2-7-13(12)20-15/h1-4,6-7,9-10H,5,8,11H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHYGNZFWRRWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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